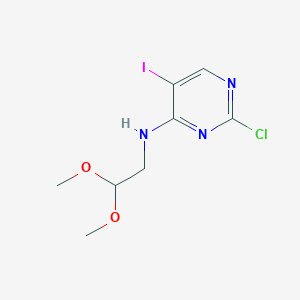
2-Chloro-N-(2,2-dimethoxyethyl)-5-iodopyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-(2,2-dimethoxyethyl)-5-iodopyrimidin-4-amine is a chemical compound with a unique structure that includes a pyrimidine ring substituted with chlorine, iodine, and a dimethoxyethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2,2-dimethoxyethyl)-5-iodopyrimidin-4-amine typically involves multiple steps, starting with the preparation of the pyrimidine ring. The introduction of the chlorine and iodine substituents is achieved through halogenation reactions, while the dimethoxyethyl group is introduced via alkylation reactions. Common reagents used in these reactions include halogenating agents like N-chlorosuccinimide and N-iodosuccinimide, and alkylating agents such as dimethoxyethane.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of catalysts and solvents that are more environmentally friendly can be explored to make the process more sustainable.
化学反应分析
Types of Reactions
2-Chloro-N-(2,2-dimethoxyethyl)-5-iodopyrimidin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form different oxidation states or reduction to remove halogen atoms.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules, such as in Suzuki or Heck coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can produce azido derivatives, while coupling reactions can yield biaryl compounds.
科学研究应用
2-Chloro-N-(2,2-dimethoxyethyl)-5-iodopyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Chloro-N-(2,2-dimethoxyethyl)-5-iodopyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The chlorine and iodine substituents can form halogen bonds with target molecules, while the dimethoxyethyl group can enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-Chloro-N-(2,2-dimethoxyethyl)-N-methylacetamide
- 2-Chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine
- 2-Chloro-N-(2,2-dimethoxyethyl)-N-methylpyridin-4-amine
Uniqueness
2-Chloro-N-(2,2-dimethoxyethyl)-5-iodopyrimidin-4-amine is unique due to the presence of both chlorine and iodine substituents on the pyrimidine ring, which can lead to distinct chemical and biological properties. The combination of these substituents with the dimethoxyethyl group provides a balance of reactivity and stability, making it a versatile compound for various applications.
属性
分子式 |
C8H11ClIN3O2 |
|---|---|
分子量 |
343.55 g/mol |
IUPAC 名称 |
2-chloro-N-(2,2-dimethoxyethyl)-5-iodopyrimidin-4-amine |
InChI |
InChI=1S/C8H11ClIN3O2/c1-14-6(15-2)4-11-7-5(10)3-12-8(9)13-7/h3,6H,4H2,1-2H3,(H,11,12,13) |
InChI 键 |
KFYHXWDARZYYIS-UHFFFAOYSA-N |
规范 SMILES |
COC(CNC1=NC(=NC=C1I)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Bromo-6-chloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B13696977.png)
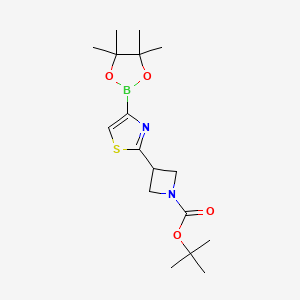
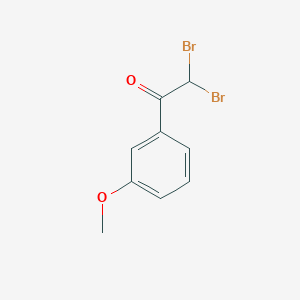
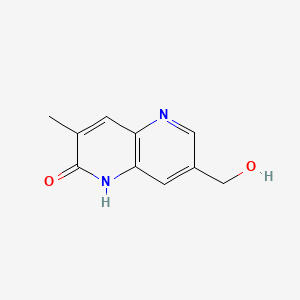
![4-Cbz-N-[2-(2-hydroxyethoxy)ethyl]butanamide](/img/structure/B13696991.png)
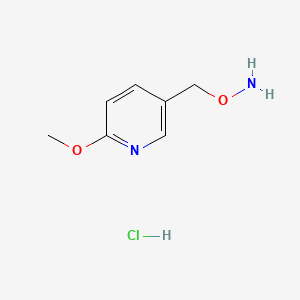
![tert-butyl 5-methyl-3-oxospiro[1H-indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B13697009.png)
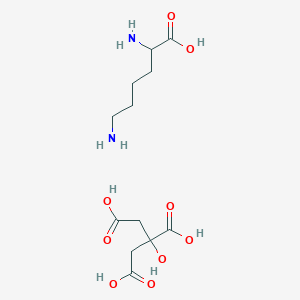

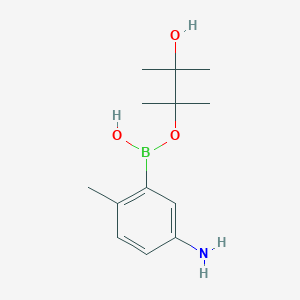
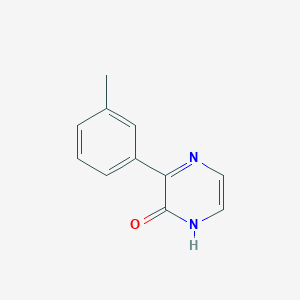
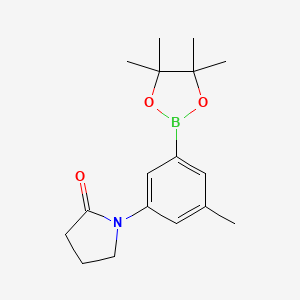
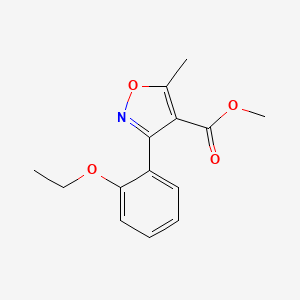
![Ethyl (S,E)-7-[[(S)-5-Amino-1-[(S)-2-[[(S)-1-methoxy-4-methyl-1-oxo-2-pentyl]carbamoyl]-1-pyrrolidinyl]-1,5-dioxo-2-pentyl]amino]-6-(Cbz-amino)-7-oxo-2-heptenoate](/img/structure/B13697061.png)
